molecular formula C10H12 B1681288 1,2,3,4-Tetrahydronaphthalene CAS No. 119-64-2

1,2,3,4-Tetrahydronaphthalene

Cat. No. B1681288
Key on ui cas rn: 119-64-2
M. Wt: 132.2 g/mol
InChI Key: CXWXQJXEFPUFDZ-UHFFFAOYSA-N
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Patent
US08193394B2

Procedure details

Bis(pyridine)iodonium tetrafluoroborate (65.8 mg, 0.177 mmol) was suspended in methylene chloride (3.4 mL), and the suspension was cooled to −78° C. in a dry ice/acetone bath. A methylene chloride (1.8 mL) solution of 1-(4-methoxyphenyl)-2-phenyl-1-(4-pivaloyloxyphenyl)-3-butene (4, 56.0 mg, 0.135 mmol) was added to the suspension, and also a tribromoborane diethyl ether complex (0.015 mL, 0.118 mmol) was added stepwise three times. Thereafter, the reactant was stirred at −78° C. for 1 hour, then a saturated aqueous ammonium chloride solution (5 mL) was added thereto to stop the reaction, and the reactant was cooled to room temperature and then extracted three times with diethyl ether (10 mL). An organic layer was collected and rinsed with a saturated aqueous sodium chloride solution (10 mL), followed by drying with anhydrous sodium sulfate and concentrating. The residue was purified by thin layer chromatography to obtain the title compound as a light yellow oily substance (51.6 mg, yield 71%).
Quantity
65.8 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Three
Name
1-(4-methoxyphenyl)-2-phenyl-1-(4-pivaloyloxyphenyl)-3-butene
Quantity
56 mg
Type
reactant
Reaction Step Four
Quantity
1.8 mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[B-](F)(F)(F)F.C1C=CN=CC=1.C1C=CN=CC=1.[IH2+].COC1C=CC([CH:27]([C:37]2[CH:42]=CC(OC(=O)C(C)(C)C)=CC=2)[CH:28]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)C=C)=CC=1.[Cl-].[NH4+]>C(Cl)Cl>[CH2:42]1[C:32]2[C:31](=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH2:28][CH2:27][CH2:37]1 |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
65.8 mg
Type
reactant
Smiles
[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
3.4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
1-(4-methoxyphenyl)-2-phenyl-1-(4-pivaloyloxyphenyl)-3-butene
Quantity
56 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(C=C)C1=CC=CC=C1)C1=CC=C(C=C1)OC(C(C)(C)C)=O
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Thereafter, the reactant was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
also a tribromoborane diethyl ether complex (0.015 mL, 0.118 mmol) was added stepwise three times
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reactant was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether (10 mL)
CUSTOM
Type
CUSTOM
Details
An organic layer was collected
WASH
Type
WASH
Details
rinsed with a saturated aqueous sodium chloride solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
The residue was purified by thin layer chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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